molecular formula C10H11Br2N B13056075 (S)-6,7-Dibromo-1,2,3,4-tetrahydronaphthalen-1-amine

(S)-6,7-Dibromo-1,2,3,4-tetrahydronaphthalen-1-amine

Cat. No.: B13056075
M. Wt: 305.01 g/mol
InChI Key: CKXJKUHRTILSGH-JTQLQIEISA-N
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Description

(S)-6,7-Dibromo-1,2,3,4-tetrahydronaphthalen-1-amine is a brominated derivative of tetrahydronaphthalen-1-amine. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of bromine atoms in the structure can significantly alter its chemical and physical properties, making it a valuable compound for research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-6,7-Dibromo-1,2,3,4-tetrahydronaphthalen-1-amine typically involves the bromination of 1,2,3,4-tetrahydronaphthalen-1-amine. One common method is the electrophilic bromination using bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3). The reaction is usually carried out in an inert solvent like dichloromethane (CH2Cl2) at low temperatures to control the regioselectivity and prevent over-bromination.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, such as temperature and reagent concentration, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and enhances safety during the bromination process.

Chemical Reactions Analysis

Types of Reactions

(S)-6,7-Dibromo-1,2,3,4-tetrahydronaphthalen-1-amine can undergo various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form the corresponding nitro or nitroso compounds.

    Reduction: The bromine atoms can be reduced to form the debrominated tetrahydronaphthalen-1-amine.

    Substitution: The bromine atoms can be substituted with other nucleophiles, such as hydroxyl or amino groups, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or ammonia (NH3).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amine group can yield nitro derivatives, while substitution reactions can produce hydroxyl or amino-substituted compounds.

Scientific Research Applications

(S)-6,7-Dibromo-1,2,3,4-tetrahydronaphthalen-1-amine has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of brominated organic compounds’ effects on biological systems.

    Industry: The compound can be used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of (S)-6,7-Dibromo-1,2,3,4-tetrahydronaphthalen-1-amine involves its interaction with specific molecular targets. The bromine atoms in the compound can form halogen bonds with biological molecules, affecting their function. Additionally, the amine group can participate in hydrogen bonding and other interactions, influencing the compound’s overall activity. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 6,7-Dichloro-1,2,3,4-tetrahydronaphthalen-1-amine
  • 6,7-Difluoro-1,2,3,4-tetrahydronaphthalen-1-amine
  • 6,7-Diiodo-1,2,3,4-tetrahydronaphthalen-1-amine

Uniqueness

(S)-6,7-Dibromo-1,2,3,4-tetrahydronaphthalen-1-amine is unique due to the presence of bromine atoms, which impart distinct chemical and physical properties compared to its chloro, fluoro, and iodo analogs. Bromine atoms are larger and more polarizable, leading to stronger halogen bonding interactions and different reactivity patterns. This makes the compound particularly valuable for applications requiring specific halogen interactions.

Properties

Molecular Formula

C10H11Br2N

Molecular Weight

305.01 g/mol

IUPAC Name

(1S)-6,7-dibromo-1,2,3,4-tetrahydronaphthalen-1-amine

InChI

InChI=1S/C10H11Br2N/c11-8-4-6-2-1-3-10(13)7(6)5-9(8)12/h4-5,10H,1-3,13H2/t10-/m0/s1

InChI Key

CKXJKUHRTILSGH-JTQLQIEISA-N

Isomeric SMILES

C1C[C@@H](C2=CC(=C(C=C2C1)Br)Br)N

Canonical SMILES

C1CC(C2=CC(=C(C=C2C1)Br)Br)N

Origin of Product

United States

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